molecular formula C12H7ClFNO2 B596969 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene CAS No. 1355247-49-2

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

Cat. No.: B596969
CAS No.: 1355247-49-2
M. Wt: 251.641
InChI Key: YRLWLQFWSYVFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene is an aromatic compound with the molecular formula C12H7ClFNO2. It is a derivative of biphenyl, where one phenyl ring is substituted with chlorine and fluorine, and the other with a nitro group. This compound is known for its applications in various chemical reactions and its potential use in scientific research .

Scientific Research Applications

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for research on “2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene” could include further investigation into its potential biological activities, such as its antibacterial properties . Additionally, studies could be conducted to explore its physical and chemical properties in more detail, and to develop efficient methods for its synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene typically involves the nitration of 2-Chloro-1-fluorobenzene followed by a coupling reaction with a nitro-substituted phenyl ring. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-1-fluoro-4-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWLQFWSYVFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742770
Record name 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-49-2
Record name 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.